molecular formula C15H15ClN2O2 B2772623 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide CAS No. 791803-08-2

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide

Cat. No.: B2772623
CAS No.: 791803-08-2
M. Wt: 290.75
InChI Key: SYFRGDSVFYUJFE-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide is a chemical compound with the CAS Number: 791803-08-2 . It has a molecular weight of 290.75 and is a light yellow to brown solid . It is a useful research chemical .


Molecular Structure Analysis

The molecular formula of this compound is C15H15ClN2O2 . The InChI Code is 1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-8-11(16)12(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a light yellow to brown solid . It has a molecular weight of 290.75 . The storage temperature is room temperature .

Scientific Research Applications

Polymorphism and Characterization

Studies on related benzamide derivatives have illustrated the importance of polymorphism in pharmaceutical compounds. For example, research on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) identified two polymorphs, demonstrating different physical properties and stability profiles. Such investigations underscore the significance of characterizing polymorphic forms for understanding compound stability, solubility, and bioavailability (Yanagi et al., 2000).

Electrochemical Oxidation and Antioxidant Activity

Research on amino-substituted benzamide derivatives highlights their potential as antioxidants. Electrochemical studies suggest these compounds can act as powerful antioxidants by scavenging free radicals, with the electrochemical oxidation mechanisms providing insights into their radical scavenging activity. This indicates a potential research avenue for "3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide" in exploring its antioxidant capabilities and mechanisms of action (Jovanović et al., 2020).

Antitumor Activity

Another significant area of research involves the antitumor properties of benzamide derivatives. For example, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibited inhibitory effects against the proliferation of cancer cell lines. This suggests a potential research pathway for evaluating the antitumor effects of "this compound," focusing on its mechanism of action and efficacy against various cancer cell lines (Ji et al., 2018).

Plant Growth Regulation

Research on benzamide derivatives also extends to their role as potential plant growth regulators. Studies on substituted N-(2-benzoyl-4-chlorophenyl)benzamides have shown varying degrees of plant growth promoting (PGP) and inhibiting (PGI) activities. This highlights the potential of exploring "this compound" in agricultural sciences, particularly in understanding its effects on plant growth and development (Hatim & Joshi, 2004).

Mechanism of Action

The exact mechanism of action of 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide is not fully understood. It is believed to act on various cellular pathways and inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling and proliferation.

Safety and Hazards

The safety information for 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide indicates that it has no GHS symbol . The MSDS is available for further safety information .

Properties

IUPAC Name

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-8-11(16)12(17)9-10/h3-9H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFRGDSVFYUJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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